![molecular formula C4H2HgN2O2 B14742220 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one CAS No. 5505-54-4](/img/structure/B14742220.png)
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one is a complex organomercury compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of mercury, oxygen, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
The synthesis of 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of rhodium (I) complexes as catalysts. The synthetic route may include steps such as head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature, pressure, and the use of specific ligands to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the mercury atom are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective synthesis of complex molecules.
Wirkmechanismus
The mechanism by which 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one exerts its effects involves its ability to coordinate with various substrates through its mercury center. This coordination can facilitate the activation of substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can be compared with other similar organomercury compounds, such as:
- 2-Methyl-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene
- This compound These compounds share similar structural features but differ in the specific substituents attached to the bicyclic framework. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Eigenschaften
CAS-Nummer |
5505-54-4 |
|---|---|
Molekularformel |
C4H2HgN2O2 |
Molekulargewicht |
310.66 g/mol |
IUPAC-Name |
7-oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one |
InChI |
InChI=1S/C4H4N2O2.Hg/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+2/p-2 |
InChI-Schlüssel |
VENXEMXIWPCYBF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN2C(=NC1=O)O[Hg]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



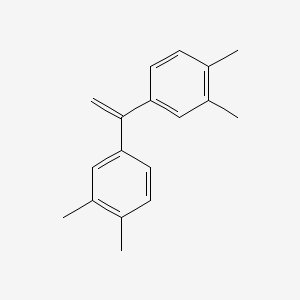
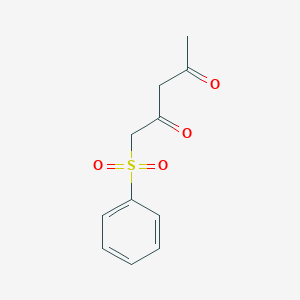
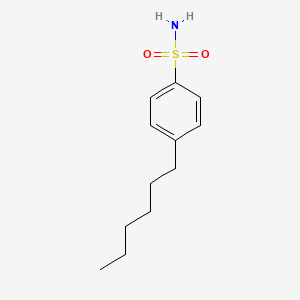
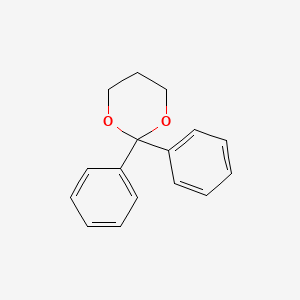
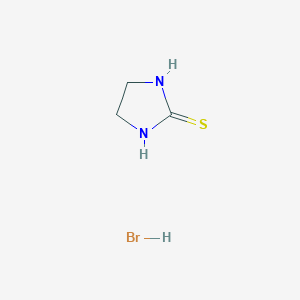
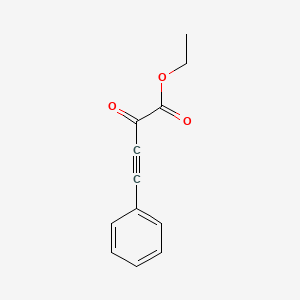
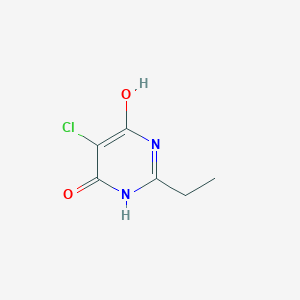
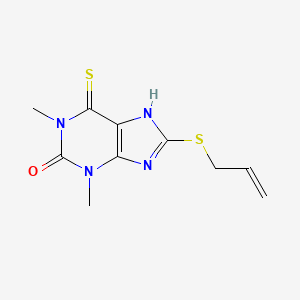
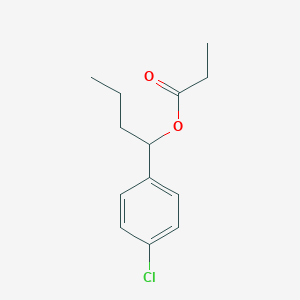

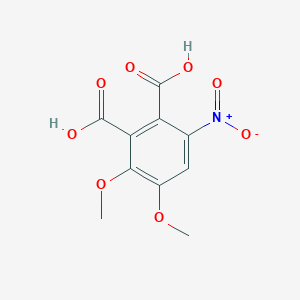
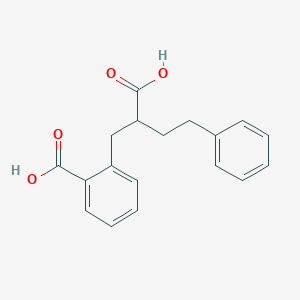
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
